molecular formula C14H10F12O3 B11639709 4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

Cat. No.: B11639709
M. Wt: 454.21 g/mol
InChI Key: WECMHMOIORSWKO-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol: is a fluorinated phenol derivative. This compound is known for its unique chemical structure, which includes two hexafluoroisopropanol groups attached to a phenol ring. The presence of fluorine atoms imparts distinctive properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethylphenol and 1,1,1,3,3,3-hexafluoroacetone.

    Reaction: The reaction between 2,6-dimethylphenol and 1,1,1,3,3,3-hexafluoroacetone is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the phenol group to a corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a solvent in various organic reactions due to its high polarity and ability to stabilize reactive intermediates.
  • It is employed in the synthesis of fluorinated polymers and materials for advanced applications.

Biology:

  • The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.

Medicine:

  • Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

Industry:

  • It is used in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh environments.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its ability to participate in these interactions, leading to increased binding affinity and specificity. The compound can modulate enzyme activity and influence biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but lacking the phenol ring.

    2,6-Di-tert-butyl-4-ethylphenol: Another phenol derivative with different substituents on the phenol ring.

Uniqueness:

  • The presence of two hexafluoroisopropanol groups in 4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol imparts unique properties such as high polarity, chemical stability, and the ability to stabilize reactive intermediates. These characteristics make it distinct from other similar compounds and valuable in specialized applications.

Properties

Molecular Formula

C14H10F12O3

Molecular Weight

454.21 g/mol

IUPAC Name

4-ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C14H10F12O3/c1-2-5-3-6(9(28,11(15,16)17)12(18,19)20)8(27)7(4-5)10(29,13(21,22)23)14(24,25)26/h3-4,27-29H,2H2,1H3

InChI Key

WECMHMOIORSWKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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